molecular formula C15H12N2O3S B1302232 Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate CAS No. 681260-55-9

Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate

Cat. No.: B1302232
CAS No.: 681260-55-9
M. Wt: 300.3 g/mol
InChI Key: HICQQMCAFMVRJH-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with an amino group, a carboxylate ester, and a phenylisoxazole moiety

Mechanism of Action

Target of Action

These drugs bind to biological targets based on their chemical diversity .

Mode of Action

The compound contains an isoxazole ring, which is known to interact with various biological targets . The exact interaction and resulting changes would depend on the specific target and the overall structure of the compound.

Biochemical Pathways

Compounds containing isoxazole and thiophene rings have been shown to have significant biological interests . The affected pathways and their downstream effects would depend on the specific biological target of the compound.

Pharmacokinetics

The compound’s molecular weight is 30034 , which is within the range generally favorable for oral bioavailability

Result of Action

Compounds containing isoxazole and thiophene rings have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of intermediate compounds under specific conditions. For instance, the synthesis may start with the preparation of methyl 5-phenylisoxazole-3-carboxylate, which is then reacted with hydrazine hydrate in refluxing methanolic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate has the molecular formula C15H12N2O3SC_{15}H_{12}N_{2}O_{3}S and a molecular weight of approximately 300.34 g/mol. The compound contains a thiophene ring, an isoxazole moiety, and an amino group, which contribute to its diverse biological activities and reactivity in chemical synthesis .

Anticancer Activity

Research indicates that compounds containing isoxazole and thiophene structures exhibit significant anticancer properties. This compound has been studied for its potential as a steroid sulfatase inhibitor, which could be beneficial in treating estrogen-dependent cancers. The inhibition of steroid sulfatase (STS) can block the local production of estrogenic steroids, making this compound a candidate for further investigation in cancer therapy .

Neuroprotective Effects

Emerging research points to the neuroprotective effects of thiophene derivatives. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease treatment .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Coupling Reactions : The amino group can be utilized for coupling with other electrophiles to create more complex molecules.
  • Functionalization : The carboxylic acid moiety can be modified to introduce other functional groups, expanding its utility in synthesizing diverse chemical entities.
  • Building Block for Drug Development : Its structural features make it a valuable building block for developing new pharmaceuticals targeting specific biological pathways .

Case Study 1: Anticancer Potential

In a study examining the structure–activity relationship (SAR) of similar compounds, researchers synthesized several derivatives of isoxazole-containing thiophenes and evaluated their inhibitory effects on STS. The findings indicated that certain substitutions enhanced anticancer activity significantly, demonstrating the relevance of this compound as a lead compound for further development .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing various thiophene derivatives and assessing their antimicrobial properties against common bacterial strains. The results revealed that specific derivatives exhibited promising antibacterial activity, supporting the hypothesis that this compound could be an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminothiophene-2-carboxylate: This compound is similar in structure but lacks the phenylisoxazole moiety.

    3-aminothiophene-2-carboxylate derivatives: These compounds have variations in the substituents on the thiophene ring.

Uniqueness

Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate is unique due to the presence of both the phenylisoxazole and thiophene moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate, with the CAS number 681260-55-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2O3SC_{15}H_{12}N_{2}O_{3}S, with a molecular weight of 300.33 g/mol. The compound consists of a thiophene ring substituted with an amino group and a phenylisoxazole moiety, which are crucial for its biological activity.

PropertyValue
CAS Number681260-55-9
Molecular FormulaC15H12N2O3S
Molecular Weight300.33 g/mol
Structural FeaturesThiophene, Amino, Isoxazole

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiophene ring and subsequent functionalization to introduce the amino and phenylisoxazole groups. The specific synthetic routes can vary based on the desired purity and yield.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of bacterial cell wall synthesis, although further research is needed to clarify the exact pathways involved .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammation . This inhibition can lead to reduced pain and swelling in animal models of inflammation.

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation .

Case Studies

  • Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of thiophene compounds, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
  • Anti-inflammatory Mechanism : In an experimental model of arthritis, administration of the compound resulted in a marked reduction in inflammatory markers compared to controls, suggesting potential therapeutic applications in chronic inflammatory diseases .

Properties

IUPAC Name

methyl 3-amino-5-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-19-15(18)14-10(16)7-13(21-14)12-8-11(17-20-12)9-5-3-2-4-6-9/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICQQMCAFMVRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC(=NO2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174861
Record name Methyl 3-amino-5-(3-phenyl-5-isoxazolyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681260-55-9
Record name Methyl 3-amino-5-(3-phenyl-5-isoxazolyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681260-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-5-(3-phenyl-5-isoxazolyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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